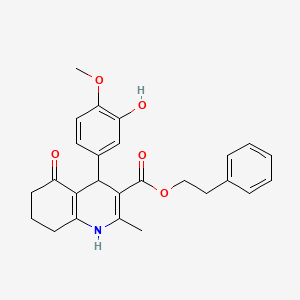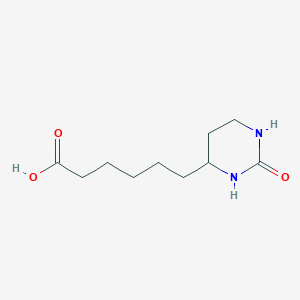![molecular formula C20H18N2O5 B5071374 3-{5-[(3,4-dimethylbenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5071374.png)
3-{5-[(3,4-dimethylbenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{5-[(3,4-dimethylbenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid” is a complex organic molecule. It contains an isoindole group (a five-membered ring fused to a benzene ring), which is substituted with a propanoic acid group at the 3-position and a 3,4-dimethylbenzoyl-amino group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoindole ring, the propanoic acid group, and the 3,4-dimethylbenzoyl-amino group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, the amide group could undergo hydrolysis or condensation reactions, and the aromatic ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could result in strong hydrogen bonding, affecting the compound’s solubility and boiling point .Direcciones Futuras
Propiedades
IUPAC Name |
3-[5-[(3,4-dimethylbenzoyl)amino]-1,3-dioxoisoindol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-11-3-4-13(9-12(11)2)18(25)21-14-5-6-15-16(10-14)20(27)22(19(15)26)8-7-17(23)24/h3-6,9-10H,7-8H2,1-2H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAWCTKLVUZVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B5071317.png)
![2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-ethylacetamide](/img/structure/B5071326.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-3-methoxybenzamide](/img/structure/B5071342.png)
![{3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5071351.png)
![Sodium;2-[hexanoyl(methyl)amino]ethanesulfonate](/img/structure/B5071354.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B5071365.png)
![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5071371.png)
![ethyl 4-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5071379.png)
![2,4-dichloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5071384.png)
![2-(3-Methoxyphenyl)-5-[[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole](/img/structure/B5071395.png)
